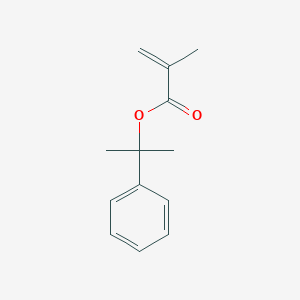

2-Phenylpropan-2-yl methacrylate

Descripción

Context of Methacrylate (B99206) Monomers in Advanced Polymer Synthesis

Methacrylate monomers are a versatile class of vinyl polymers derived from methacrylic acid. They are widely utilized in the synthesis of a diverse range of polymeric materials due to the tunability of their chemical structures. The ester group of the methacrylate monomer can be modified with various functional groups, which in turn dictates the physicochemical properties of the resulting polymer. This versatility allows for the creation of polymers with tailored characteristics such as thermal stability, optical properties, and solubility.

Polymers derived from methacrylate monomers, such as poly(methyl methacrylate) (PMMA), are known for their excellent optical clarity, weather resistance, and mechanical properties. These attributes have led to their widespread use in various applications, from everyday plastics to advanced biomedical devices and electronics. The ability to control polymer architecture through various polymerization techniques, including free radical, anionic, and controlled radical polymerization methods like atom transfer radical polymerization (ATRP), further enhances the utility of methacrylate monomers in creating materials with specific functionalities and well-defined structures. nih.govnih.gov

Academic Relevance of 2-Phenylpropan-2-yl Methacrylate Studies

This compound (PPMA) is a methacrylate monomer that has garnered interest within the academic community due to its unique structural features. The presence of a bulky phenylpropan-2-yl group attached to the methacrylate backbone imparts significant steric hindrance. This structural characteristic influences the polymerization kinetics and the properties of the resulting polymer, poly(this compound).

The study of PPMA provides valuable insights into how bulky side groups affect polymer chain packing, tacticity (the stereochemical arrangement of the side groups), and ultimately, the material's thermal and mechanical properties. For instance, the steric hindrance provided by the phenyl group makes PPMA a suitable cross-linking agent in various polymerization reactions, which can enhance the mechanical properties and stability of the final material. dakenchem.com Research into the polymerization of monomers with bulky side groups, like PPMA, contributes to a fundamental understanding of structure-property relationships in polymer science. This knowledge is crucial for the rational design of new polymers with desired performance characteristics.

Research Trajectories and Contemporary Investigations

Current research involving this compound and similar bulky methacrylate monomers is focused on several key areas. One significant trajectory is the exploration of controlled polymerization techniques to synthesize well-defined poly(this compound) with controlled molecular weights and narrow molecular weight distributions. uliege.be Techniques like ATRP are being investigated to achieve this level of control, which is essential for creating materials for high-performance applications. cmu.eduepa.govnih.gov

Another area of active investigation is the synthesis of copolymers incorporating this compound. By copolymerizing PPMA with other monomers, researchers can fine-tune the properties of the resulting material, combining the unique characteristics of PPMA with those of other monomers. These copolymers are being explored for a variety of applications, including specialty chemicals, composites, and films. dakenchem.com

Furthermore, there is ongoing research into the thermal properties of poly(this compound) and its blends with other polymers. Understanding the glass transition temperature and thermal stability is critical for determining the processing conditions and potential applications of these materials. sigmaaldrich.comscilit.com These contemporary investigations aim to expand the potential applications of polymers derived from this compound by providing a deeper understanding of their synthesis and material properties.

Properties of this compound

| Property | Value |

| Chemical Formula | C14H18O2 |

| Molecular Weight | 218.29 g/mol |

| Appearance | - |

| Density | - |

| Boiling Point | - |

| Melting Point | - |

| Note: Specific physical properties like appearance, density, boiling point, and melting point are not consistently reported in the publicly available research literature. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of methacrylic acid with 2-phenyl-2-propanol. This reaction is generally catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The process is often carried out under reflux conditions and may require several hours to reach completion. Following the reaction, the crude product is purified using techniques like distillation or extraction to yield the final high-purity monomer. dakenchem.com

Polymerization of this compound

The polymerization of this compound can be initiated through various methods, including free-radical and controlled radical polymerization techniques. The choice of polymerization method significantly influences the structure and properties of the resulting polymer.

| Polymerization Method | Key Features |

| Free-Radical Polymerization | Produces polymers that are often predominantly syndiotactic. researchgate.net |

| Anionic Polymerization | Can lead to highly isotactic polymers when conducted in non-polar solvents like toluene (B28343), and syndiotactic polymers in polar solvents like tetrahydrofuran (B95107). researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity, enabling the creation of well-defined block copolymers. epa.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylpropan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXAHQRRLKQYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578374 | |

| Record name | 2-Phenylpropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54554-17-5 | |

| Record name | 2-Phenylpropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylpropan 2 Yl Methacrylate Monomers

Established and Emerging Synthetic Routes for 2-Phenylpropan-2-yl Methacrylate (B99206)

The primary and most established method for synthesizing 2-Phenylpropan-2-yl methacrylate is through the direct esterification of methacrylic acid with 2-phenyl-2-propanol. dakenchem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The process is generally carried out under reflux conditions to drive the reaction towards completion, which can take several hours. dakenchem.com Following the reaction, the crude product is purified using techniques like distillation or extraction to yield the final monomer with high purity, suitable for polymerization and other chemical applications. dakenchem.com

The key reactants for this synthesis are:

2-Phenyl-2-propanol: Also known as dimethylphenylcarbinol, this tertiary alcohol provides the characteristic 2-phenylpropan-2-yl group. nih.gov

Methacrylic acid: This unsaturated carboxylic acid provides the polymerizable methacrylate functional group.

An alternative, though less direct, conceptual route involves the reaction of methacryloyl chloride with 2-phenyl-2-propanol. This method would proceed via an acyl substitution mechanism, often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

While direct esterification remains the predominant method, research into more efficient and environmentally benign catalytic systems represents an emerging area of interest. This includes the exploration of solid acid catalysts or enzymatic processes to minimize waste and improve reaction conditions.

Table 1: Overview of a Typical Synthesis for this compound

| Parameter | Description | Reference |

|---|---|---|

| Reactants | 2-Phenyl-2-propanol, Methacrylic Acid | dakenchem.com |

| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | dakenchem.com |

| Conditions | Reflux | dakenchem.com |

| Purification | Distillation or Extraction | dakenchem.com |

Functionalization Strategies for this compound Derivatives

The functionalization of methacrylate monomers is a key strategy for producing polymers with highly specific properties. By modifying the monomer structure before polymerization, researchers can control characteristics such as solubility, reactivity, and thermal stability in the final polymer.

In complex polymer synthesis, protecting groups are essential tools. They temporarily mask a reactive functional group on a monomer to prevent it from interfering with a desired chemical transformation elsewhere in the molecule or during polymerization. The protecting group must be stable under the reaction conditions and selectively removable afterward under specific, non-damaging conditions. uchicago.edu

For methacrylate derivatives, a common strategy involves protecting hydroxyl or carboxyl groups. For instance, if a derivative of this compound were to be synthesized containing a hydroxyl group on the phenyl ring, this group might be protected to prevent side reactions during polymerization.

Cleavable linkages are another important functionalization strategy. These are bonds designed to break under specific stimuli, such as changes in pH, temperature, or exposure to a specific chemical agent. Incorporating such linkages into monomers allows for the synthesis of degradable or responsive polymers. For example, copolymers could be designed where one block contains a cleavable group, allowing for its selective removal post-polymerization to alter the polymer's properties. nih.gov

Table 2: Examples of Protecting Groups Relevant to Methacrylate Synthesis

| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Trimethylsilyl ether | TMS | Alcohol | Mild Acid (e.g., Acetic Acid) | synarchive.com |

| tert-Butoxycarbonyl | Boc | Amine, Amide, Indole | Strong Acid (e.g., Trifluoroacetic Acid) | synarchive.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Carbamate | Mild Base | uchicago.edu |

| Phenyl | Ph | Sulfonate Ester | Alkaline Conditions (e.g., NaOH) | nih.gov |

| Neopentyl | Np | Sulfonate Ester | Stable under weak nucleophilic and acidic conditions | nih.gov |

The architecture of a monomer is a critical determinant of the final polymer's properties. For this compound, the bulky 2-phenylpropan-2-yl group already provides significant steric hindrance, which can influence polymerization kinetics and the mechanical properties of the resulting polymer. dakenchem.com

Tailoring the monomer architecture further allows for the creation of polymers with specialized functions. This is often achieved through copolymerization, where the functionalized methacrylate is polymerized along with other monomers. For example, methacrylate-based derivatives have been synthesized for copolymerization with vinyl toluene (B28343) to create plastic scintillators with improved mechanical and thermal stability. researchgate.net In this context, covalently binding the functional dopant to the polymer backbone via a methacrylate group prevents issues like aggregation and leaching that can occur with physically mixed dopants. researchgate.net

Similarly, introducing hydrophilic or charged groups onto the phenyl ring of this compound would create an amphiphilic monomer. The polymerization of such a monomer could lead to materials suitable for creating micelles, nanoparticles for drug delivery, or polymer brushes for surface modification. nih.gov The precise placement of functional groups allows for fine-tuning the monomer's reactivity ratios in copolymerizations, enabling control over the final polymer's microstructure and performance. researchgate.net

Advanced Polymerization of 2 Phenylpropan 2 Yl Methacrylate and Its Derivatives

Controlled/Living Radical Polymerization (CRP) of 2-Phenylpropan-2-yl Methacrylate (B99206)

CRP techniques have revolutionized the synthesis of polymers from challenging monomers like 2-phenylpropan-2-yl methacrylate. These methods allow for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile and widely used CRP method that allows for the synthesis of polymers with complex architectures and a high degree of functionality. sigmaaldrich.com The process involves a conventional free-radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.com This process is mediated by a reversible chain-transfer process that allows for the controlled growth of polymer chains. sigmaaldrich.comnih.gov

The success of RAFT polymerization is highly dependent on the choice of the chain transfer agent (CTA). sigmaaldrich.com For the polymerization of methacrylates, including this compound, dithioesters and trithiocarbonates are generally effective CTAs. sigmaaldrich.com The design of the CTA, specifically the R and Z groups of the thiocarbonylthio compound (S=C(Z)S-R), is critical for controlling the polymerization. sigmaaldrich.com

For methacrylate polymerization, trithiocarbonates are often favored due to their high transfer constants and greater hydrolytic stability compared to dithiobenzoates. sigmaaldrich.com A commonly used CTA for methacrylates is 2-(dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DMP). researchgate.net The selection of the appropriate RAFT agent is crucial for achieving a well-controlled polymerization with a narrow molecular weight distribution. sigmaaldrich.comsigmaaldrich.com The compatibility between the RAFT agent and the monomer is a key consideration for successful polymerization. tcichemicals.com

Table 1: Examples of Chain Transfer Agents for RAFT Polymerization of Methacrylates

| Chain Transfer Agent (CTA) | Abbreviation | Monomer Compatibility | Reference |

|---|---|---|---|

| 2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid | DMP | Methacrylates | researchgate.net |

| 2-Cyanoprop-2-yl dithiobenzoate | CPDB | Methacrylates, Styrenes | researchgate.netzju.edu.cn |

| 2-Cyano-2-propyl dodecyltrithiocarbonate | TTC | Methacrylates | nih.gov |

| 4-Cyano-4-(thiobenzoylthio)pentanoic acid | CTBCOOH | Methacrylates | rsc.org |

The kinetics of RAFT polymerization are complex, involving a series of addition and fragmentation events. A key feature of a well-controlled RAFT polymerization is a linear increase in the number-average molecular weight (Mn) with monomer conversion. rsc.org This indicates that the number of polymer chains remains constant throughout the polymerization.

The rate of polymerization in a RAFT system can be influenced by several factors, including the choice of initiator, CTA, solvent, and temperature. researchgate.net For instance, the polymerization of methyl methacrylate (MMA) mediated by 2-cyanoprop-2-yl dithiobenzoate shows that the introduction of electron-withdrawing substituents on the dithiobenzoate ring can improve the activity of the CTA, leading to a narrower molecular weight distribution. researchgate.net Conversely, electron-donating substituents can decrease the performance of the CTA in the early stages of polymerization. researchgate.net

The solvent can also play a significant role. For the RAFT polymerization of MMA, using benzene (B151609) as a solvent results in a lower propagation rate constant, leading to reduced polymerization rates but narrower polydispersities, especially at low conversions. researchgate.net Temperature also has a strong influence; higher temperatures generally increase both the rate of polymerization and the transfer constant of the RAFT agent, resulting in lower polydispersities at a given conversion. researchgate.net

In some cases, an inhibition period may be observed at the beginning of the polymerization. nih.gov This can be attributed to the slow fragmentation of the initial pre-equilibrium RAFT radical. nih.gov

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that enables the synthesis of well-defined polymers with controlled molecular weight and low polydispersity. chemrestech.com It is based on a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex in a lower oxidation state.

The catalyst system in ATRP typically consists of a transition metal salt, such as copper(I) bromide (CuBr), and a ligand. cmu.edu The primary roles of the ligand are to solubilize the transition metal salt and to adjust the redox potential of the metal center, thereby controlling the activity and dynamics of the halogen exchange reaction. cmu.edu

For the ATRP of methacrylates, a variety of ligands have been employed. Nitrogen-based ligands, such as 2,2'-bipyridine (B1663995) (bpy) and its derivatives, as well as multidentate amine ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), are commonly used. cmu.edu The choice of ligand significantly affects the polymerization rate and the degree of control. For instance, the use of more active catalyst complexes, such as those formed with tris[(2-pyridyl)methyl]amine (TPMA), can lead to faster polymerization rates. cmu.educmu.edu

The solubility of the catalyst complex is also a crucial factor. Ligands with long alkyl chains, such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), have been developed to ensure the homogeneity of the catalyst in non-polar media. cmu.edu The optimization of the catalyst and ligand system is essential for achieving a well-controlled ATRP of this compound and related monomers.

Table 2: Common Ligands Used in ATRP of Methacrylates

| Ligand | Abbreviation |

|---|---|

| 2,2'-Bipyridine | bpy |

| 4,4'-Di-5-nonyl-2,2'-bipyridine | dNbpy |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine | PMDETA |

| Tris(2-dimethylaminoethyl)amine | Me6TREN |

| Tris[(2-pyridyl)methyl]amine | TPMA |

The initiator in ATRP plays a crucial role in determining the architecture of the resulting polymer. cmu.edu A wide range of initiators can be used, allowing for the introduction of various functionalities at the α-end of the polymer chain. cmu.edu For a well-controlled polymerization with high initiation efficiency and narrow polydispersity, the rate of initiation should be at least as fast as the rate of propagation. cmu.edu

For the polymerization of methacrylates, alkyl halides with a tertiary bromine atom, such as ethyl 2-bromoisobutyrate (EBiB) and methyl 2-bromopropionate (MBrP), are commonly used as initiators. cmu.edu The structure of the initiator can be tailored to create polymers with specific architectures, such as block copolymers or star polymers. researchgate.net For example, multifunctional initiators can be used to synthesize multi-armed polymers. researchgate.net The selection of the initiator is a straightforward method for introducing specific end-group functionality into the polymer chain. cmu.edu

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of well-defined polymers. wikipedia.org The mechanism relies on the reversible capping of the growing polymer chain by a stable nitroxide radical. This establishes a dynamic equilibrium between active (propagating) and dormant species, minimizing irreversible termination reactions and allowing for controlled chain growth. wikipedia.orgmdpi.com

The application of NMP to methacrylic esters, including those with bulky side groups like this compound, has historically been challenging. nih.gov The high equilibrium constant for the activation-deactivation process often leads to a high concentration of propagating radicals, resulting in rapid termination and loss of control. rsc.org This can cause the polymerization to cease at low monomer conversions. rsc.org

While specific studies on the NMP of this compound are not extensively documented, the principles derived from studies on other bulky methacrylates suggest that a copolymerization approach or the use of advanced nitroxide systems would be necessary to achieve controlled polymerization. nih.govrsc.org

Stereospecific Living Radical Polymerization (SLRP) for Poly(this compound)

The stereochemistry, or tacticity, of a polymer chain significantly influences its physical and mechanical properties. Stereospecific Living Radical Polymerization (SLRP) aims to control both the molecular weight and the tacticity of the polymer simultaneously. rsc.org For methacrylates, the bulkiness of the ester side group plays a crucial role in directing the stereochemistry of the polymerization.

Theoretical and experimental studies have shown a strong correlation between the steric bulk of the ester side chain and a preference for isotactic (meso) propagation. anu.edu.au The bulky side groups favor a helical conformation of the growing polymer chain, which in turn guides the incoming monomer to add in a stereospecific manner, leading to an isotactic polymer. anu.edu.au

Methacrylates with bulky aromatic side groups, such as triphenylmethyl methacrylate (TrMA) and N-triphenylmethylmethacrylamide (TrMAM), have been shown to produce highly isotactic polymers via radical polymerization. nih.gov For example, the radical polymerization of TrMAM can yield a polymer that is nearly 100% isotactic. nih.gov The bulky triphenylmethyl group forces the polymer into a one-handed helical structure, ensuring a stereospecific addition of the monomer.

Given that the 2-phenylpropan-2-yl group is also sterically demanding, it is highly probable that the radical polymerization of this compound would also lead to a predominantly isotactic polymer. The bulky cumyl group would sterically hinder the free rotation around the polymer backbone, favoring an isotactic arrangement.

Table 1: Tacticity of Polymers from Bulky Methacrylate Monomers

| Monomer | Polymerization Method | Tacticity (Isotactic, mm%) | Reference |

| N-triphenylmethylmethacrylamide (TrMAM) | Radical | ~100 | nih.gov |

| Triphenylmethyl methacrylate (TrMA) | Anionic | 91 | fujifilm.com |

| 1-Phenyldibezosuberyl methacrylate (PDBSMA) | RAFT | >99 | sigmaaldrich.com |

This table presents data for structurally similar bulky methacrylates to infer the potential tacticity of poly(this compound).

Conventional Free Radical Polymerization (FRP) of this compound

Conventional Free Radical Polymerization (FRP) is a widely used industrial process for producing a variety of polymers. fujifilm.com It involves the initiation, propagation, and termination of radical chains without a reversible deactivation mechanism.

Initiator Systems and Radical Generation

The initiation of FRP requires a source of free radicals. fujifilm.com This is typically achieved through the thermal decomposition of a radical initiator. Common initiators for the polymerization of methacrylates include azo compounds and organic peroxides. researchgate.net

The choice of initiator depends on factors such as the polymerization temperature and the solubility of the initiator in the monomer or solvent. sigmaaldrich.com For bulk or solution polymerization of methacrylates, oil-soluble initiators are generally used. fujifilm.com

Table 2: Common Initiators for Free Radical Polymerization of Methacrylates

| Initiator | Chemical Name | Typical Decomposition Temperature |

| AIBN | 2,2'-Azobis(2-methylpropionitrile) | 60-80 °C |

| BPO | Benzoyl Peroxide | 70-90 °C |

| KPS | Potassium Persulfate | 50-70 °C (water-soluble) |

This table provides examples of initiators commonly used for methacrylate polymerization and is applicable to this compound.

The process begins with the decomposition of the initiator to generate primary radicals. These radicals then add to the double bond of a monomer molecule, creating a monomer radical. This new radical subsequently attacks another monomer, initiating the propagation of the polymer chain. fujifilm.com

Inhibition and Retardation Phenomena in FRP

Uncontrolled polymerization can be a significant issue during the storage and processing of reactive monomers like methacrylates. acs.org To prevent premature polymerization, inhibitors or retarders are often added.

An inhibitor is a substance that completely prevents polymerization for a certain period, known as the induction period. google.com It reacts with and deactivates the initiating radicals as they are formed. Common inhibitors for acrylates and methacrylates include hydroquinone (B1673460) and its monomethyl ether. google.com

A retarder , on the other hand, does not stop the polymerization completely but reduces its rate. acs.org

The presence of oxygen can also have a significant impact on radical polymerization. Oxygen can react with the propagating radicals to form less reactive peroxy radicals, leading to an inhibition or retardation period. This is a common phenomenon in the photopolymerization of methacrylates carried out in the presence of air. mdpi.com

For bulky monomers like this compound, steric hindrance might influence the rate of polymerization and the effectiveness of certain inhibitors. However, the general principles of inhibition and retardation by radical scavenging mechanisms remain applicable.

Photoinitiated Polymerization of this compound Systems

Photoinitiated polymerization utilizes light energy to generate the radical species that initiate polymerization. nih.gov This method offers several advantages, including high reaction rates at ambient temperatures and spatial and temporal control over the polymerization process.

Photopolymerization Kinetics and Reaction Mechanisms

The photopolymerization of methacrylates, including those with aromatic moieties, typically involves a photoinitiator that absorbs light at a specific wavelength and subsequently decomposes into free radicals. dntb.gov.ua These radicals then initiate the polymerization chain reaction. The kinetics of photopolymerization can be monitored by techniques such as photo-differential scanning calorimetry (photo-DSC), which measures the heat flow during the reaction. kpi.ua

The rate of photopolymerization is influenced by several factors, including the concentration of the photoinitiator, light intensity, and the chemical structure of the monomer. kpi.ua For aromatic methacrylates, the presence of the phenyl group can influence the reactivity and the properties of the resulting polymer.

Studies on the photopolymerization of 2-phenylethyl (meth)acrylates, which are structurally similar to this compound, have provided insights into the kinetic parameters. rsc.org These studies show that methacrylate formulations generally exhibit higher conversion rates compared to their acrylate (B77674) counterparts due to a longer timescale for reaction diffusion. rsc.org

Table 3: Kinetic Parameters for the Photopolymerization of a Methacrylate with a Phenyl Group

| Parameter | Value |

| Induction Time | Decreases with increasing initiator concentration and temperature |

| Maximum Rate of Polymerization | Increases with increasing initiator concentration and temperature |

| Final Conversion | Generally high, can approach 100% |

This table is based on findings for 2-phenylethyl methacrylate and is expected to be representative of the kinetic behavior of this compound during photopolymerization. rsc.org

The reaction mechanism of photoinitiated polymerization involves the absorption of a photon by the photoinitiator, followed by its cleavage into radical fragments. These radicals then add to the monomer's double bond, initiating the polymerization process in a manner similar to conventional FRP. The termination of the growing chains occurs through bimolecular reactions, such as combination or disproportionation.

Photoinitiator Selection and Synergistic Effects

The selection of a suitable photoinitiator is critical for the efficient polymerization of sterically hindered monomers like this compound. The bulky 2-phenylpropan-2-yl group can impede the propagation of the polymer chain, necessitating highly efficient initiation systems. Photoinitiators are broadly classified into two types: Type I (cleavage) and Type II (hydrogen abstraction).

Type I photoinitiators , such as phosphine (B1218219) oxides, undergo unimolecular bond cleavage upon irradiation to form two radical species. nih.gov This single-step, high-quantum-yield process makes them highly reactive and efficient. An example is phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO), which is known to improve reactivity since a single electron transfer event generates two radicals. nih.gov Studies on other methacrylates have shown that BAPO can be activated by visible light, which improves light penetration through the bulk material. nih.gov The concentration of Type I initiators like BAPO is a critical parameter; lower concentrations (e.g., 0.1 wt%) can paradoxically lead to faster polymerization rates at depth in thick samples by allowing greater light penetration before the surface layer becomes overly opaque. mdpi.com

Type II photoinitiators require a co-initiator or synergist to generate radicals. The photoinitiator absorbs light and enters an excited state, which then interacts with the co-initiator (typically an amine) via hydrogen abstraction or electron transfer to produce the initiating radical. wisconsin.edu A classic example is the camphorquinone (B77051) (CQ) and ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) system. nih.gov While robust, Type II systems can have lower quantum yields compared to Type I initiators. nih.gov

Synergistic effects are crucial for enhancing polymerization efficiency, especially for challenging monomers. This can be achieved by combining different types of initiators or by adding specific co-initiators. For instance, the efficiency of Type II systems can be significantly improved by adding electron acceptors like iodonium (B1229267) salts. nih.gov Studies on methacrylate monomers have demonstrated that adding an iodonium salt at concentrations around 1 mol% can lead to significantly improved rates of polymerization and higher final conversion. nih.gov Another approach involves creating dark-curing systems, where a photo-released amine reacts with a peroxide (like benzoyl peroxide) to generate radicals even after the light source is removed, leading to a substantial increase in post-cure conversion. nih.gov

The choice of initiator directly impacts the polymerization kinetics. Research comparing different initiator systems for various methacrylate and methacrylamide (B166291) monomers has shown that cleavage-type initiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and BAPO can lead to higher maximum rates of polymerization compared to the conventional CQ/amine system. nih.gov However, this does not always translate to a higher final degree of conversion, indicating a complex interplay between initiation rate, propagation, and termination reactions influenced by monomer structure and viscosity. nih.gov

Table 1: Comparison of Photoinitiator Systems for Methacrylate Polymerization Data synthesized from studies on various methacrylate systems.

| Photoinitiator System | Type | Co-initiator/Synergist | Key Findings | Reference(s) |

| Camphorquinone (CQ) / Ethyl 4-(dimethylamino)benzoate (EDMAB) | Type II | EDMAB (amine) | Standard visible light system; reliable but may have lower quantum yield compared to Type I. | nih.gov |

| Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) | Type I | None required | High reactivity; generates two radicals per molecule. Can lead to lower final conversion in some systems. | nih.gov |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Type I | None required | Leads to high rates of polymerization. | nih.gov |

| Bis-(4-methoxybenzoyl)diethyl germane (B1219785) (Ivocerin™) | Type I | None required | Germanium-based cleavage type; activated by visible light, shows higher conversion than BAPO in some cases. | nih.gov |

| CQ / Amine / Iodonium Salt | Type II | Amine, Iodonium Salt | Addition of iodonium salt significantly improves polymerization rate and final conversion. | nih.gov |

| Aryl Ketone / Borate Salt / Peroxide | Type II | Borate Salt, Peroxide | Enables "dark-curing" where polymerization continues after light is removed, increasing final conversion. | nih.gov |

Ring-Opening Polymerization (ROP) Approaches for Related Structures

While this compound itself polymerizes via its vinyl group, the principles of ring-opening polymerization (ROP) are relevant when considering the synthesis of copolymers with tailored properties, such as degradability. ROP involves cyclic monomers that open to form linear polymer chains. By copolymerizing a traditional methacrylate with a ring-opening monomer, functionalities like ester groups can be introduced into the polymer backbone, which is not possible through conventional radical polymerization. chemrxiv.orgcore.ac.uk

Several classes of cyclic monomers that undergo ROP can be copolymerized with methacrylates:

Glycidyl (B131873) Methacrylate (GMA): This monomer is structurally very similar, as it is a methacrylate ester containing a reactive epoxide (oxirane) ring. GMA is unique because it possesses two distinct polymerizable groups. Depending on the chosen initiator and conditions, polymerization can proceed selectively.

Selective ROP of the epoxide: Using anionic initiating systems, such as tetraoctylammonium bromide/triisobutylaluminum, the epoxide ring can be selectively opened, yielding a poly(ether) with pendant, unreacted methacrylate groups. researchgate.netacs.org These pendant groups can then be used for subsequent cross-linking.

Selective polymerization of the methacrylate: Conversely, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) can selectively polymerize the methacrylate function, leaving the epoxide ring intact for post-polymerization modification. acs.orgmdpi.com

Vinylcyclopropanes (VCPs): These strained ring monomers can undergo radical ring-opening polymerization (rROP). The copolymerization of VCPs, such as 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane (BCVCP), with methyl methacrylate (MMA) has been achieved using controlled radical techniques. rsc.org Copper-catalyzed ATRP, for instance, promotes a 1,5-ring-opening pathway, resulting in a linear polymer with carbon-carbon double bonds integrated into the backbone, a structure that is inaccessible via conventional radical copolymerization. rsc.org

Cyclic Ketene Acetals (CKAs): CKAs are electron-rich vinyl monomers that provide a pathway to creating aliphatic polyesters via rROP. nih.gov Their copolymerization with standard vinyl monomers like MMA allows for the insertion of degradable ester linkages into the otherwise stable vinyl polymer backbone. acs.org For example, a CKA derived from D-glucal has been successfully copolymerized with MMA, creating copolymers with decreased glass transition temperatures and linkages susceptible to hydrolysis. nih.govacs.org The extent of ring-opening versus direct vinyl addition is a critical parameter that depends on the CKA structure and reaction conditions. chemrxiv.org

Spiro Ortho Esters (SOEs): Monomers containing a spiro ortho ester group can undergo a hybrid polymerization mechanism. When copolymerized with methacrylates using radical initiators, both vinyl polymerization of the methacrylate and a degree of ring-opening of the spirocyclic group can occur. nih.gov The use of cationic initiators, however, more effectively promotes the ring-opening reaction. This class of monomers is noted for exhibiting low volume shrinkage during polymerization. nih.gov

Table 2: Ring-Opening Polymerization Approaches with Methacrylates

| Ring-Opening Monomer Class | Example Monomer | Comonomer | Polymerization Method | Key Structural Outcome in Copolymer | Reference(s) |

| Epoxy-functional Methacrylate | Glycidyl Methacrylate (GMA) | Glycidyl Methyl Ether | Anionic ROP | Poly(ether) backbone with pendant methacrylate groups. | researchgate.netacs.org |

| Vinylcyclopropanes | 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane (BCVCP) | Methyl Methacrylate (MMA) | Controlled Radical ROP (ATRP) | Linear polymer with C=C bonds in the main chain from 1,5-ring opening. | rsc.org |

| Cyclic Ketene Acetals | D-glucal-derived CKA | Methyl Methacrylate (MMA) | Radical ROP (rROP) | Introduces degradable ester linkages into the PMMA backbone. | nih.govacs.org |

| Spiro Ortho Esters | Methacrylate containing SOE (MASOE) | Self-polymerization | Radical or Ionic | Radical initiation leads to partial ring-opening; ionic initiation favors ring-opening. | nih.gov |

Kinetic and Mechanistic Elucidation in 2 Phenylpropan 2 Yl Methacrylate Polymerization

Determination of Polymerization Rates and Monomer Conversion Profiles

The determination of polymerization rates and monomer conversion profiles for methacrylate (B99206) polymerizations is commonly achieved using techniques like differential scanning calorimetry (DSC) and spectroscopy. mdpi.comresearchgate.netkpi.uakpi.ua These methods allow for the real-time monitoring of the reaction progress. For instance, DSC measures the heat evolved during the exothermic polymerization, which is directly proportional to the rate of monomer conversion. kpi.ua However, no specific studies presenting such data for 2-Phenylpropan-2-yl methacrylate could be located.

Impact of Reaction Conditions on Polymerization Kinetics (e.g., Temperature, Concentration)

Reaction conditions, particularly temperature and monomer concentration, are critical parameters that dictate the kinetics of polymerization. An increase in temperature generally leads to an increase in the rate of polymerization by accelerating the decomposition of the initiator and the propagation reaction. kpi.uanih.gov Similarly, higher monomer concentrations typically result in faster polymerization rates. The viscosity of the reaction medium also plays a crucial role, especially at high conversions. While these are general trends for methacrylates, the specific quantitative impact on this compound polymerization has not been documented in the available literature.

Investigation of Diffusion-Controlled Regimes

In many bulk or solution polymerizations of methacrylates, the reaction kinetics can become diffusion-controlled, particularly at high monomer conversions. kpi.uascilit.com This phenomenon, known as the gel effect or autoacceleration, occurs when the increasing viscosity of the polymerizing medium hinders the termination reactions between growing polymer chains. This leads to a significant increase in the polymerization rate. The onset and magnitude of the gel effect are dependent on the specific monomer and the reaction conditions. Studies on other methacrylates have modeled these diffusion-controlled phenomena, but such investigations have not been reported for this compound. mdpi.comresearchgate.netproquest.com

Computational and Experimental Mechanistic Studies

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of polymerization reactions. rsc.orgresearchgate.net These studies can provide insights into transition states, reaction energetics, and the influence of monomer structure on reactivity. researchgate.net Experimental techniques like pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) are used to determine fundamental kinetic parameters like the propagation rate coefficient (k_p). cmu.edu While these approaches have been applied to various methacrylates, including copolymers, there is no evidence of their application to specifically understand the polymerization mechanism of this compound. rsc.orgresearchgate.net

Engineering Polymer Architectures from 2 Phenylpropan 2 Yl Methacrylate

Homopolymerization for Controlled Molecular Weight and Dispersity

The synthesis of poly(2-phenylpropan-2-yl methacrylate) (PPPMA) with well-defined characteristics is achievable through controlled radical polymerization techniques. These methods are crucial for producing homopolymers with predictable number-average molecular weights (Mn) and low dispersity (Đ), indicating a narrow distribution of polymer chain lengths.

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are prominent examples of such controlled methods. cmu.edusigmaaldrich.com ATRP, for instance, utilizes a transition metal complex to reversibly activate and deactivate the propagating polymer chains, allowing for controlled growth. cmu.educmu.edu The "livingness" of this process is often demonstrated by a linear increase in polymer molecular weight with monomer conversion. cmu.edu Similarly, RAFT polymerization employs a chain transfer agent to mediate the polymerization, enabling the synthesis of polymers with low polydispersity and high end-group functionality. sigmaaldrich.com

Anionic polymerization represents another powerful technique for achieving controlled polymerization of methacrylates, although it often requires stringent reaction conditions, such as low temperatures, to suppress side reactions. cmu.eduuliege.be The use of specific initiators and additives, like lithium chloride, can significantly improve the control over the polymerization of various methacrylate (B99206) monomers. uliege.be

The following table summarizes representative data for the controlled homopolymerization of methacrylates, illustrating the level of control achievable with different techniques.

Copolymerization of this compound

Copolymerization of this compound with other monomers opens up a vast landscape for designing materials with tailored properties. By incorporating different monomer units into the polymer chain, properties such as thermal stability, solubility, and mechanical strength can be finely tuned.

Statistical and Gradient Copolymers

Gradient copolymers represent a more advanced architecture where the composition of the copolymer changes gradually along the chain. This gradual change in monomer distribution can lead to unique properties that are not observed in either random or block copolymers. Techniques like RAFT polymerization can be employed to create such gradient structures. nih.gov

Block Copolymer Synthesis and Characterization

Block copolymers consist of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a poly(this compound) segment allows for the creation of materials with well-defined nanostructures, which are of interest for a wide range of applications.

Diblock (A-B) and triblock (A-B-A or B-A-B) copolymers are the most common block copolymer architectures. These can be synthesized by sequential monomer addition using controlled polymerization techniques. For instance, a well-defined polymer block can be used as a macroinitiator for the polymerization of a second monomer, leading to the formation of a diblock copolymer. cmu.edumdpi.com This process can be extended to create triblock copolymers. epa.gov

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly well-suited for synthesizing methacrylate-based block copolymers with controlled block lengths and low dispersity. dtic.milresearchgate.netnih.gov Anionic polymerization is also a powerful method for creating well-defined diblock and triblock copolymers of methacrylates and other monomers like styrene (B11656). epa.gov

The following table presents examples of diblock and triblock copolymers synthesized using various controlled polymerization methods.

Beyond simple diblock and triblock structures, more complex multi-block and segmented copolymers can be engineered. These architectures offer even greater control over material properties by allowing for the precise arrangement of multiple polymer segments. Sulfur-free RAFT polymerization has emerged as a powerful tool for the synthesis of sequence-controlled methacrylic multiblock copolymers. nih.gov This technique allows for the creation of polymers with a defined sequence of different methacrylate blocks, pushing the boundaries of macromolecular design.

Graft and Star-Shaped Polymer Synthesis

Graft and star-shaped polymers are branched architectures that exhibit unique solution and bulk properties compared to their linear counterparts.

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. These can be synthesized by "grafting from," "grafting through," or "grafting to" methods.

Star-shaped polymers consist of multiple polymer "arms" emanating from a central core. aps.org These can be synthesized using either an "arm-first" or a "core-first" approach. In the "arm-first" method, pre-synthesized polymer arms are attached to a multifunctional core. In the "core-first" method, polymerization is initiated from a multifunctional initiator, growing the arms outwards. Controlled radical polymerization techniques like ATRP are frequently used to synthesize star-shaped polymers with well-defined arm lengths and a controlled number of arms. pnu.ac.ir

The following table provides an overview of different approaches to synthesizing star-shaped polymers.

Control of Stereoregularity in Poly(this compound)

The stereochemistry of the polymer backbone, or tacticity, significantly impacts the material properties of poly(this compound). The bulky 2-phenylpropan-2-yl side group introduces considerable steric hindrance, which plays a crucial role in directing the stereochemical outcome of the polymerization. The three primary forms of tacticity—isotactic (meso, m), syndiotactic (racemo, r), and atactic (random)—can be selectively favored by carefully choosing the polymerization method and reaction conditions.

Anionic polymerization is a powerful technique for achieving high stereocontrol in methacrylate polymerization. The stereochemical outcome is highly dependent on the solvent and the nature of the counter-ion. For instance, in the anionic polymerization of methacrylates, non-polar solvents like toluene (B28343) tend to promote the formation of isotactic polymers. This is attributed to the coordination of the incoming monomer and the polymer chain end with the counter-ion, leading to a specific orientation before addition. Conversely, polar solvents such as tetrahydrofuran (B95107) (THF) typically lead to syndiotactic-rich polymers by solvating the cation and allowing for a sterically controlled approach of the monomer. researchgate.netresearcher.life

Free-radical polymerization, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, generally favors the formation of syndiotactic-rich polymethacrylates. This preference arises from the thermodynamic stability of the syndiotactic arrangement, which minimizes steric repulsion between the bulky side groups. The copolymerization of bulky methacrylates with other monomers can also be used to create stereogradient polymers, where the tacticity changes along the polymer chain. rsc.org

The synthesis of highly isotactic polyacrylamides has been achieved by designing a monomer with a sufficiently bulky pendant group to control the polymer tacticity, which can be replaced post-polymerization. chemrxiv.org A similar strategy could be envisioned for this compound.

Table 1: Expected Influence of Polymerization Conditions on the Tacticity of Poly(this compound)

| Polymerization Method | Initiator/Catalyst | Solvent | Expected Predominant Tacticity | Rationale |

| Anionic Polymerization | n-Butyllithium | Toluene | Isotactic (mm > 70%) | Coordination of monomer and chain end to the lithium cation favors a specific approach. |

| Anionic Polymerization | n-Butyllithium | THF | Syndiotactic (rr > 70%) | Solvation of the cation by THF leads to sterically driven monomer addition. |

| Free Radical Polymerization | AIBN | Toluene | Syndiotactic-rich (rr ~ 50-60%) | Minimization of steric hindrance between bulky side groups. |

| ATRP | Ethyl 2-bromoisobutyrate/CuBr/PMDETA | Toluene | Syndiotactic-rich (rr ~ 50-60%) | Controlled radical process generally favors the thermodynamically preferred syndiotactic placement. |

| RAFT Polymerization | Cumyl dithiobenzoate/AIBN | Dioxane | Syndiotactic-rich (rr ~ 50-60%) | Similar to other controlled radical techniques, steric factors dominate. |

Note: The expected tacticity values are estimations based on general principles for polymethacrylates with bulky side groups and are subject to experimental verification for this compound.

Precision End-Group and Side-Chain Functionalization

The introduction of specific functional groups at the polymer chain ends (α- and ω-positions) or on the pendant side chains is a versatile strategy to tailor the properties of poly(this compound) for specific applications.

End-Group Functionalization:

Controlled radical polymerization techniques are particularly well-suited for the synthesis of polymers with well-defined end groups.

Using Functional Initiators: Atom Transfer Radical Polymerization (ATRP) can be initiated from a wide variety of functional alkyl halides. cmu.edu By selecting an initiator bearing a desired functional group (e.g., hydroxyl, azide (B81097), alkyne), this functionality is incorporated at the α-terminus of the polymer chain. This approach allows for the direct synthesis of telechelic polymers with a pre-selected α-functionality. cmu.edu

Post-Polymerization Modification of the ω-End Group: The halogen atom at the ω-terminus of a polymer synthesized by ATRP is a versatile handle for further chemical transformations. rsc.org It can be substituted by various nucleophiles, such as azides, to introduce "clickable" functionalities for subsequent reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com Similarly, polymers synthesized by RAFT polymerization possess a dithioester or related chain transfer agent at the ω-terminus, which can be removed or transformed to introduce other functional groups.

A titanium alkoxide-catalyzed transesterification has been demonstrated as a method for the terminal-selective functionalization of the ω-chain end of poly(methyl methacrylate) (PMMA). rsc.org This method could potentially be adapted for poly(this compound).

Side-Chain Functionalization:

The ester linkage in the this compound monomer unit is the primary target for side-chain modification.

Hydrolysis: The bulky 2-phenylpropan-2-yl ester group can be hydrolyzed under acidic or basic conditions to yield poly(methacrylic acid). This transformation dramatically alters the polymer's solubility from hydrophobic to hydrophilic and introduces carboxylic acid groups that can be further functionalized.

Transesterification: The pendant ester groups can be exchanged with other alcohols via transesterification. This allows for the introduction of a wide variety of functional groups without altering the polymer backbone. This method is advantageous as it avoids the need to synthesize new functional monomers.

Post-polymerization Modification of a Reactive Co-monomer: An alternative strategy involves copolymerizing this compound with a reactive monomer, such as glycidyl (B131873) methacrylate or pentafluorophenyl methacrylate. The reactive groups on these co-monomers can then be selectively modified post-polymerization to introduce desired functionalities.

Table 2: Strategies for the Functionalization of Poly(this compound)

| Functionalization Type | Method | Reagents/Conditions | Resulting Functionality |

| α-End-Group | ATRP with Functional Initiator | Hydroxy-functional initiator (e.g., 2-hydroxyethyl 2-bromoisobutyrate)/CuBr/PMDETA | Hydroxyl group at the α-terminus |

| ω-End-Group | Post-polymerization Modification (ATRP) | Sodium azide (NaN₃) | Azide group at the ω-terminus for click chemistry |

| Side-Chain | Hydrolysis | Acid or base catalysis (e.g., HCl or NaOH) | Carboxylic acid groups |

| Side-Chain | Transesterification | Different alcohol (R-OH) with a suitable catalyst | New ester group (-COOR) |

These strategies for controlling stereoregularity and introducing functionality provide a comprehensive toolbox for the rational design of poly(this compound)-based materials with precisely engineered architectures and properties.

Advanced Analytical Techniques for Poly 2 Phenylpropan 2 Yl Methacrylate Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of poly(2-phenylpropan-2-yl methacrylate). Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are particularly crucial for providing detailed information about the polymer's molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of poly(this compound). Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the polymer's structure and to investigate its stereochemistry.

In the ¹H NMR spectrum of polymers like poly(methyl methacrylate), characteristic signals corresponding to the methyl, methylene (B1212753), and methoxy (B1213986) groups are observed. For instance, the signals for the methyl (-CH₃), methylene (-CH₂), and methoxy (-OCH₃) protons in poly(methyl methacrylate) typically appear in the ranges of 3.45-3.90 ppm. researchgate.net For copolymers containing moieties like 2-hydroxypropyl methacrylate (B99206) (HPMA) and isophorone (B1672270) diisocyanate (IPDI), specific proton signals can be identified. For example, the methyl protons of the IPDI moiety show a chemical shift of 0.85–1.04 ppm, while the methene protons of the HPMA moiety appear at 4.10 and 4.84 ppm. mdpi.com Two-dimensional NMR techniques, such as HSQC, TOCSY, and HMBC, are invaluable for assigning complex and overlapping proton and carbon signals, providing detailed microstructural information, including stereochemical sequences up to the pentad and tetrad level. iupac.org

The ¹³C NMR spectrum provides complementary information. For poly(n-butyl methacrylate), the carbonyl carbon signal, sensitive to heptad level stereochemistry, appears between 175.5 and 178.5 ppm, while the β-methylene carbon signal shows splitting up to the hexad level in the 49.0–55.0 ppm range. bibliotekanauki.pl In the case of poly(this compound), the polymerization is confirmed by the disappearance of the double-bond peaks that are present in the monomer's ¹³C NMR spectrum. researchgate.net For similar polymers like poly(p-(1-adamantyl)phenyl methacrylate), distinct signals for the adamantyl and phenyl groups are observed in the ¹³C NMR spectrum. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Related Polymethacrylates

| Functional Group | Chemical Shift (ppm) | Polymer Context |

|---|---|---|

| -CH₃, -CH₂, -OCH₃ | 3.45-3.90 | Poly(methyl methacrylate) researchgate.net |

| Methyl (IPDI moiety) | 0.85–1.04 | HPMA-IPDI copolymer mdpi.com |

Table 2: Representative ¹³C NMR Chemical Shifts for Related Polymethacrylates

| Carbon | Chemical Shift (ppm) | Polymer Context |

|---|---|---|

| Carbonyl (C=O) | 175.5–178.5 | Poly(n-butyl methacrylate) bibliotekanauki.pl |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in poly(this compound) and monitoring its polymerization. The FTIR spectrum of a methacrylate polymer is characterized by several key absorption bands.

A prominent peak is the carbonyl (C=O) stretching vibration, which for polymethacrylates typically appears around 1721-1730 cm⁻¹. researchgate.netspectroscopyonline.com For the monomer of a related compound, 2-phenylethyl methacrylate, the C=O stretch is observed at approximately 1729 cm⁻¹. researchgate.net Other characteristic bands for polymethacrylates include the C-O stretching vibrations. nih.gov For instance, in poly(methyl methacrylate) (PMMA), the C-C-O stretch appears at 1147 cm⁻¹ and the O-C-C stretch at 1064 cm⁻¹. spectroscopyonline.com The successful polymerization is often confirmed by the disappearance of the C=C double bond stretching peak, which is typically found around 1636-1639 cm⁻¹ in the monomer spectrum. researchgate.netnih.govbiointerfaceresearch.com

The FTIR spectra of various related methacrylate polymers, such as poly(2-hydroxyethyl methacrylate) (PHEMA), show a characteristic broad O-H stretching band around 3394-3444 cm⁻¹ and a C=O stretching band around 1711-1721 cm⁻¹. researchgate.netresearchgate.netresearchgate.net These characteristic peaks allow for the confirmation of the polymer structure and the assessment of polymerization completion.

Table 3: Characteristic FTIR Absorption Bands for Polymethacrylates

| Functional Group | Wavenumber (cm⁻¹) | Polymer/Monomer Context |

|---|---|---|

| C=O Stretch | ~1729 | 2-phenylethyl methacrylate monomer researchgate.net |

| C=C Stretch | ~1639 | 2-phenylethyl methacrylate monomer researchgate.net |

| C=O Stretch | 1721-1730 | Polymethacrylates researchgate.netspectroscopyonline.com |

| C=C Double Bond | 1636 | Methacrylate monomers nih.gov |

| O-H Stretch | 3394-3444 | Poly(2-hydroxyethyl methacrylate) researchgate.netresearchgate.netresearchgate.net |

Chromatographic Analysis of Poly(this compound)

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of poly(this compound), which are critical parameters influencing its physical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for analyzing the molecular weight distribution of polymers. This technique separates polymer molecules based on their hydrodynamic volume in solution.

For poly(this compound), GPC/SEC analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net A narrow PDI indicates a more uniform polymer chain length. The choice of eluent is critical for successful GPC analysis; for example, polar polymers like polyamides and polyesters are often analyzed using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). hpst.cz For many standard polymers like polymethylmethacrylate (PMMA), solvents such as tetrahydrofuran (B95107) (THF) are commonly used. lcms.cz

The system is typically calibrated with polymer standards of known molecular weight, such as PMMA or polystyrene standards. lcms.cz Multi-detector GPC systems, incorporating refractive index (RI), viscometer, and light scattering detectors, can provide absolute molecular weight determination without the need for column calibration, using the Universal Calibration approach. hpst.czmalvernpanalytical.com This is particularly useful for novel polymers where specific standards are not available. For example, the molecular weight of a poly(2-diethylamino)ethyl methacrylate (PDEAEMA) sample was determined to be approximately 36 kDa using ¹H NMR analysis, which can be correlated with GPC data. unimelb.edu.au

Table 4: GPC/SEC Analysis Parameters for Polymethacrylates

| Parameter | Description | Typical Application |

|---|---|---|

| Eluent | The solvent used to dissolve the polymer and carry it through the column. | THF for PMMA lcms.cz, HFIP for polyesters hpst.cz |

| Columns | Packed with porous gel; separates molecules by size. | Agilent PL HFIPgel for HFIP applications hpst.cz |

| Detectors | Refractive Index (RI), Viscometer, Light Scattering. | RI is a universal detector; multi-detectors provide absolute molecular weight. hpst.czmalvernpanalytical.com |

| Calibration | Use of polymer standards (e.g., PMMA, Polystyrene) to create a calibration curve. | Essential for conventional GPC to relate elution time to molecular weight. lcms.cz |

Thermal Characterization of Poly(this compound)

The thermal properties of poly(this compound) are critical for understanding its behavior at different temperatures and for determining its processing and application limits.

Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine the glass transition temperature (Tg) of amorphous polymers like poly(this compound).

The glass transition is observed as a step-like change in the heat flow curve, representing a change in the heat capacity of the material. mit.edu For poly(this compound), the DSC analysis has shown no glass transition temperature between 25°C and 200°C. researchgate.net In contrast, the photopolymerization of 2-phenylethyl (meth)acrylates has been studied using photo-DSC to determine kinetic parameters such as the rate of polymerization and conversion. researchgate.net

The Tg of a polymer is influenced by several factors including its molecular weight, stereoregularity, and the presence of bulky side groups. For instance, atactic poly(methyl methacrylate) (PMMA) typically has a Tg around 105-106°C, while syndiotactic and isotactic PMMA have Tg values of approximately 111°C and 61°C, respectively. researchgate.netkangwon.ac.kr The presence of bulky adamantyl substituents in polymethacrylates can significantly increase the Tg, with values as high as 253°C being reported. scilit.com

Table 5: Glass Transition Temperatures (Tg) of Various Polymethacrylates Determined by DSC

| Polymer | Tg (°C) | Notes |

|---|---|---|

| Poly(this compound) | Not observed (25-200°C) | researchgate.net |

| Atactic Poly(methyl methacrylate) | ~106 | kangwon.ac.kr |

| Syndiotactic Poly(methyl methacrylate) | ~111 | kangwon.ac.kr |

| Isotactic Poly(methyl methacrylate) | ~61 | kangwon.ac.kr |

| Poly(p-(1-adamantyl)phenyl methacrylate) | 253 | scilit.com |

This comprehensive analytical approach provides a detailed understanding of the structure, molecular weight distribution, and thermal behavior of poly(this compound), which is essential for its further development and application.

Thermogravimetric Analysis (TGA) Investigations

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition behavior of polymers. For poly(this compound) and related polymethacrylates, TGA reveals the temperatures at which significant mass loss occurs, providing insights into the material's degradation mechanisms.

Studies on similar polymers, such as poly(methyl methacrylate) (PMMA), show that thermal degradation can occur in multiple stages. The initial stage at lower temperatures is often attributed to the scission of weak bonds, like head-to-head linkages or terminal groups from the initiator. nih.govmarquette.edu The subsequent, more significant mass loss at higher temperatures corresponds to the random scission of the main polymer chain and depolymerization. nih.govmarquette.edu For instance, pure PMMA has been observed to have a primary degradation step around 290°C and a second one at approximately 365°C when heated at 10°C/min. nih.gov In some cases, three stages of decomposition are observed, with the first, less significant stage around 200°C being linked to the depolymerization initiated by weak linkages. marquette.edu

The thermal stability of PPMA can be influenced by its synthesis and processing. For example, in a study involving a photopolymerized form of a related polymer, (PPMA′)n, the material was found to be stable up to 410°C. acs.org The incorporation of additives or the formation of composites can also alter the thermal degradation profile, often enhancing the thermal stability. nih.govmarquette.edu

Table 1: TGA Decomposition Stages of Unirradiated Poly(methyl methacrylate) (PMMA) and Modified PMMA Films researchgate.net

| Sample | T0 (°C) | T10 (°C) | Stage I Tmax (°C) / Δm (%) | Stage II Tmax (°C) / Δm (%) | Stage III Tmax (°C) / Δm (%) | Residue at 500°C (%) |

| PMMA | 98 | 213 | 203 / 12 | 297 / 16 | 400 / 64 | 8 |

| PMMA + Irg. 651 | 95 | 211 | 211 / 13 | 293 / 23 | 400 / 64 | 0 |

| PMMA + BP | 96 | 202 | 149 / 14 | 293 / 14 | 399 / 61 | 11 |

| PMMA + tBPB | 94 | 171 | 175 / 23 | 296 / 19 | 400 / 51 | 6 |

| PMMA + DtBP | 94 | 185 | 190 / 23 | 293 / 15 | 399 / 55 | 7 |

| PMMA + 2,5-tBPDMH | 95 | 178 | 181 / 28 | 295 / 24 | 399 / 48 | 0 |

T0: Onset temperature of degradation. T10: Temperature at 10% mass loss. Tmax: Temperature of maximum degradation rate for each stage. Δm: Percentage mass loss for each stage.

Microscopy and Scattering Techniques

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography of polymer films at the nanoscale. mdpi.comresearchgate.net It provides detailed information about surface roughness, morphology, and the phase separation in polymer blends and composites. researchgate.netresearchgate.net

For PPMA and related polymers, AFM can reveal the uniformity and smoothness of thin films. For instance, a thin film of a photopolymerized PPMA derivative was shown to have a uniform, smooth surface with an average roughness (Ra) of not more than 25 nm. acs.org In another study on poly(n-pentyl methacrylate)-block-poly(methyl methacrylate) (PPMA-b-PMMA) composites, AFM was used to visualize the surface topography of thin films cast from solution. researchgate.net The technique is capable of resolving features with sub-10 nm resolution, making it invaluable for studying the nanoscale organization of polymer chains and domains. mdpi.com

AFM operates in various modes, including contact, non-contact, and tapping mode, with the choice depending on the specific information required and the nature of the sample surface. mdpi.com It is particularly advantageous for polymer science as it often requires minimal sample preparation and can be performed under ambient conditions. nih.gov

Table 2: Surface Roughness of PMMA Samples Measured by AFM researchgate.net

| Sample | Surface Roughness (Ra) |

| P-PMMA | 1.4 nm |

| PP-PMMA (plasma-treated) | Significantly roughened |

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure and conformation of polymer chains in solution, in the melt, and in the solid state over length scales of 1 to 1000 nm. researchgate.netmdpi.com It is particularly useful for studying block copolymers and polymer blends, providing information on domain spacing, morphology, and interactions between different components. researchgate.netornl.govrsc.org

The key advantage of SANS is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to generate contrast between different polymer blocks or between the polymer and the solvent. mdpi.comiaea.org This "contrast variation" method allows for the separate characterization of the different components within a complex system. nih.gov

In the context of methacrylate-based block copolymers, SANS can determine the size and shape of micelles formed in solution and characterize their internal structure. iaea.orgresearchgate.net For example, SANS studies on block copolymers of styrene (B11656) and 2-vinylpyridine (B74390) have been used to measure the chain dimensions in various solvents. kpi.ua The technique has also been applied to investigate the influence of additives or external stimuli like temperature and pH on the self-assembly of block copolymers. ornl.goviaea.org By analyzing the scattering pattern, researchers can deduce parameters such as the radius of gyration (Rg) of the polymer coils and the interaction parameter between different polymer segments. researchgate.netkpi.ua

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. utah.edumdpi.com For polymers, XRD can distinguish between crystalline and amorphous regions, allowing for the determination of the degree of crystallinity. utah.eduyoutube.com Crystalline domains produce sharp diffraction peaks according to Bragg's Law (nλ = 2d sinθ), while amorphous regions result in broad halos. utah.eduyoutube.com

Poly(this compound) and other polymethacrylates are generally amorphous, exhibiting a broad peak in their XRD patterns. nih.govresearchgate.net For example, pure poly(methyl methacrylate) (PMMA) typically shows an intense, broad peak around a 2θ value of 13-14° and other lower intensity broad peaks at higher angles, which is characteristic of its amorphous nature. researchgate.netresearchgate.net

The position of the amorphous halo can provide information about the average interchain and intrachain distances within the polymer. youtube.com In studies where a drug or another component is dispersed within a polymer matrix, the disappearance of the crystalline peaks of the component indicates that it is molecularly dispersed within the amorphous polymer. nih.gov While PPMA is primarily amorphous, XRD is crucial for confirming the absence of crystallinity and for studying any potential ordering or structural changes upon blending or modification. acs.orgnih.gov

Table 3: Characteristic XRD Peaks for Related Materials

| Material | Characteristic 2θ Peaks | Structure | Reference |

| Poly(methyl methacrylate) (PMMA) | Broad peak at ~13.8°, 30.0°, 42.5° | Amorphous | researchgate.net |

| Naproxen (NPX) Powder | 6.5°, 12.4°, 16.6°, 19°, 20°, 22.5°, 24°, 28.6° | Crystalline | nih.gov |

| NPX/pHEMA Composite | Broad amorphous halo | Amorphous | nih.gov |

Mass Spectrometry for Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that has become indispensable for the characterization of synthetic polymers. nih.govweebly.com It allows for the precise determination of molecular weight, molecular weight distribution, and the chemical structure of end groups and repeating units. polymersource.cajeol.com

In a MALDI-TOF analysis, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. This process allows the polymer molecules to be desorbed and ionized, typically as singly charged ions, with minimal fragmentation. nih.govlcms.cz The resulting mass spectrum shows a distribution of peaks, where each peak corresponds to a specific oligomer chain length (n-mer), often cationized with a salt like sodium or silver. lcms.czresearchgate.net The mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit. jeol.com

For PPMA and its analogues, MALDI-TOF MS can provide detailed structural information. For instance, a study on a photopolymerized PPMA derivative identified a high molecular weight peak corresponding to a 32-mer. acs.org High-resolution MALDI-TOF instruments can provide highly accurate mass data, which enables the determination of the elemental composition of the end groups. jeol.comnih.gov This technique is also sensitive enough to detect side-products or unexpected structures formed during polymerization, offering insights into the reaction mechanism. lcms.cz

Theoretical and Computational Modeling of 2 Phenylpropan 2 Yl Methacrylate Systems

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of the 2-phenylpropan-2-yl methacrylate (B99206) monomer. Methods like Density Functional Theory (DFT) are employed to determine optimized molecular geometries, electronic properties, and reactivity indices.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

These calculations can also map the molecular electrostatic potential (MEP), which visualizes the charge distribution on the molecule's surface. The MEP helps identify electrophilic and nucleophilic sites, providing a basis for understanding how the monomer will interact with other chemical species, such as initiators and propagating polymer chains. For instance, the negative potential regions, typically around the carbonyl oxygen and the double bond of the methacrylate group, indicate susceptibility to electrophilic attack, which is fundamental to its polymerization behavior.

Molecular Simulations for Polymer Conformation and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational and dynamic properties of poly(2-phenylpropan-2-yl methacrylate) chains. nih.gov These simulations model the polymer at the atomic level, allowing for the exploration of its behavior in various environments, such as in a vacuum, in solution, or in the bulk state.

From MD simulations, several key structural and dynamic properties can be determined:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding an atom at a certain distance from another atom. They provide detailed information about the local packing and structure of the polymer chains, including interactions between different parts of the polymer and with solvent molecules.

These simulations have shown that the bulky 2-phenylpropan-2-yl side groups significantly restrict the rotational motion of the polymer backbone, leading to a relatively rigid and stiff polymer chain. This stiffness, in turn, influences the material's macroscopic properties, such as its glass transition temperature and mechanical strength.

Predictive Modeling of Polymerization Processes

Predictive modeling of the polymerization of this compound is essential for optimizing reaction conditions and controlling the properties of the resulting polymer. These models can range from deterministic kinetic models to more complex stochastic simulations.

Kinetic models, often based on a set of differential equations, can predict the evolution of monomer conversion, polymer molecular weight, and molecular weight distribution over time. These models typically include steps for initiation, propagation, termination, and chain transfer. The rate constants for these elementary reactions can be estimated from experimental data or, in some cases, from quantum chemical calculations.

More advanced predictive models may incorporate machine learning algorithms. researchgate.net By training on large datasets of experimental polymerization data, these models can learn complex relationships between reaction parameters (e.g., temperature, initiator concentration, solvent type) and polymer properties. researchgate.net This approach can accelerate the discovery of new polymerization conditions to achieve desired material characteristics. researchgate.net For instance, a model could be trained to predict the molecular weight and polydispersity index of PPPMA for a given set of reaction inputs.

These predictive models are not only valuable for academic research but also have significant industrial applications, enabling more efficient process development and control in the production of specialty polymers. researchgate.net